molecular formula C24H26FN3OS B12135360 N-(5-ethyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide

N-(5-ethyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide

Cat. No.: B12135360
M. Wt: 423.5 g/mol
InChI Key: CXMSEUAXYUBIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide is a complex organic compound characterized by the presence of a piperazine ring attached to a fluorophenyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiophene ring, followed by the introduction of the piperazine and fluorophenyl groups. The final step involves the formation of the benzamide moiety. Common reagents used in these reactions include halogenated precursors, amines, and coupling agents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include halogenated solvents, strong acids or bases, and catalysts like palladium or platinum. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-ethyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-ethyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-methyl-4-oxo-4,5-dihydro-1H-pyrazine-2-carboxamide
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

Uniqueness

N-(5-ethyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H26FN3OS

Molecular Weight

423.5 g/mol

IUPAC Name

N-[5-ethyl-3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]thiophen-2-yl]benzamide

InChI

InChI=1S/C24H26FN3OS/c1-2-22-16-19(24(30-22)26-23(29)18-6-4-3-5-7-18)17-27-12-14-28(15-13-27)21-10-8-20(25)9-11-21/h3-11,16H,2,12-15,17H2,1H3,(H,26,29)

InChI Key

CXMSEUAXYUBIBJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)CN3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.